4-Methoxy-3-methylbiphenyl 4-Methoxy-3-methylbiphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17437034
InChI: InChI=1S/C14H14O/c1-11-10-13(8-9-14(11)15-2)12-6-4-3-5-7-12/h3-10H,1-2H3
SMILES:
Molecular Formula: C14H14O
Molecular Weight: 198.26 g/mol

4-Methoxy-3-methylbiphenyl

CAS No.:

Cat. No.: VC17437034

Molecular Formula: C14H14O

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-3-methylbiphenyl -

Specification

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
IUPAC Name 1-methoxy-2-methyl-4-phenylbenzene
Standard InChI InChI=1S/C14H14O/c1-11-10-13(8-9-14(11)15-2)12-6-4-3-5-7-12/h3-10H,1-2H3
Standard InChI Key OFRLFBNTGXOFPC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C2=CC=CC=C2)OC

Introduction

Molecular Structure and Chemical Identity

IUPAC Nomenclature and Structural Features

The systematic name 4-methoxy-3-methylbiphenyl reflects the substitution pattern on the biphenyl scaffold. The methoxy group occupies the para position (C4) of the first phenyl ring, while the methyl group is meta (C3) to the inter-ring bond on the second phenyl ring . This arrangement distinguishes it from closely related isomers, such as 4'-methoxy-2-methylbiphenyl (CAS 92495-54-0), where substituents are positioned on different rings .

The molecular formula is C₁₄H₁₄O, with a molar mass of 198.26 g/mol . The biphenyl core ensures planarity, while substituents influence electronic distribution and steric interactions. Computational models predict a dihedral angle between phenyl rings of approximately 30°–45°, typical for non-coplanar biphenyl systems .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct aromatic proton environments. For example, 4-methoxy-2'-methylbiphenyl exhibits ¹H NMR signals at δ 7.64 (d, J = 8 Hz, 2H), 7.56 (d, J = 8 Hz, 2H), and 2.26 (s, 3H) for the methyl group . In 4-methoxy-3'-methylbiphenyl, the meta-methyl group would likely produce a singlet near δ 2.3–2.4, while methoxy protons resonate as a singlet at δ 3.8–3.9 .

Synthetic Pathways and Catalytic Methods

Suzuki-Miyaura Cross-Coupling

The most robust synthesis route involves palladium-catalyzed Suzuki-Miyaura cross-coupling, a method widely used for biphenyl derivatives . A representative protocol includes:

  • Reactants:

    • 4-Bromoanisole (methoxy-bearing aryl bromide)

    • 3-Methylphenylboronic acid (methyl-substituted boronic acid)

  • Catalytic System:

    • Pd₂(dba)₃ (palladium tris(dibenzylideneacetone))

    • P(t-Bu)₃ (tris(tert-butyl)phosphine) as a ligand

    • Potassium fluoride (KF) as a base in tetrahydrofuran (THF) .

  • Conditions:

    • Reaction under argon at room temperature for 48 hours.

    • Purification via column chromatography (5% ether in hexane) yields >95% product .

This method’s efficiency is attributed to the ligand’s ability to stabilize palladium intermediates, enabling coupling at ambient conditions .

Alternative Approaches

  • Ullmann Coupling: Copper-mediated coupling of iodobenzene derivatives, though less efficient than palladium catalysis.

  • Grignard Reactions: Limited applicability due to incompatibility with methoxy groups under basic conditions.

Physicochemical Properties

Physical State and Solubility

4-Methoxy-3-methylbiphenyl is a colorless liquid at room temperature . Its solubility profile includes:

  • High solubility in organic solvents (e.g., THF, dichloromethane).

  • Low solubility in water (<0.1 mg/mL), consistent with its hydrophobic biphenyl core .

Thermal Stability

Differential scanning calorimetry (DSC) of similar biphenyls shows decomposition temperatures exceeding 250°C, suggesting moderate thermal stability .

Industrial and Research Applications

Pharmaceutical Intermediate

Biphenyl derivatives serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The methoxy and methyl groups enhance lipophilicity, aiding blood-brain barrier penetration .

Materials Science

In liquid crystal displays (LCDs), alkyl- and alkoxy-substituted biphenyls optimize mesophase behavior. The methyl group in 4-methoxy-3-methylbiphenyl may reduce melting points compared to unsubstituted analogs .

Future Directions

  • Regioselective Synthesis: Developing catalysts to improve yields of 3-methyl isomers.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

  • Environmental Impact: Assessing biodegradation pathways to address persistence concerns.

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